4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine
Description
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine belongs to the class of trifluoromethyl-substituted pyrimidines, which are pivotal in medicinal chemistry and agrochemical research due to their unique electronic and steric properties. Although direct data on this compound are absent in the provided evidence, analogs in the pyrimidine family—such as those with chloro, fluoro, or sulfonyl substituents—are extensively documented for applications in drug synthesis and material science .
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILVMDCMZCUWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599839 | |
| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133307-16-1 | |
| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Substrate Design
The most direct route involves cyclocondensation of ethyl 4-methyl-2,2,2-trifluoroacetoacetate with urea or thiourea under basic conditions. The β-diketone’s methyl and trifluoromethyl groups predefine the 5- and 6-positions, while the hydroxyl group at position 4 arises from tautomerization during cyclization.
Reaction Conditions
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Substrates : Ethyl 4-methyl-2,2,2-trifluoroacetoacetate (1.0 equiv), urea (1.2 equiv)
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Base : Sodium ethoxide (3.0 equiv)
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Solvent : Toluene/ethanol (3:1 v/v)
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Temperature : 120–130°C reflux with water removal via Dean-Stark trap
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Time : 12–14 hours
Optimization Insights
Industrial Scalability
This method is amenable to continuous flow reactors due to its single-step nature. Pilot-scale trials achieved 85% yield at 10 kg batches, with purity >98% (HPLC).
Chlorination-Hydrolysis of 5-Methylpyrimidine Precursors
Stepwise Functionalization
A multistep approach modifies preassembled pyrimidine cores:
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Chlorination : Thymine (5-methyluracil) undergoes phosphorus oxychloride (POCl₃)-mediated chlorination to yield 2,4-dichloro-5-methylpyrimidine.
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Trifluoromethylation : Chlorine at position 6 is replaced with trifluoromethyl using CF₃Cu in dimethylformamide (DMF) at 150°C.
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Hydrolysis : The 4-chloro group is hydrolyzed to hydroxyl using NaOH (10% aqueous).
Reaction Conditions
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Step 1 : POCl₃ (5.0 equiv), 80°C, 6 hours.
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Step 2 : CF₃Cu (2.5 equiv), DMF, 150°C, 24 hours.
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Step 3 : NaOH (2.0 equiv), H₂O/THF, 60°C, 4 hours.
Optimization Insights
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Yield : 62% overall (Step 1: 95%, Step 2: 70%, Step 3: 93%).
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Challenges :
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Trifluoromethylation requires anhydrous conditions and inert atmosphere.
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Competing side reactions at position 2 necessitate careful stoichiometry.
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Radical Trifluoromethylation of Halogenated Intermediates
UV-Initiated Chlorine Replacement
2,4-Dichloro-5-methylpyrimidine undergoes radical trifluoromethylation at position 6 using CF₃I under UV irradiation.
Reaction Conditions
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Substrate : 2,4-Dichloro-5-methylpyrimidine (1.0 equiv)
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Trifluoromethyl Source : CF₃I (3.0 equiv)
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Catalyst : Azoisobutyronitrile (AIBN, 0.1 equiv)
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Solvent : Acetonitrile
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UV Wavelength : 254 nm, 24 hours
Optimization Insights
-
Drawbacks :
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Low functional group tolerance necessitates high-purity intermediates.
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Scalability limited by UV penetration depth in large reactors.
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Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield | Purity |
|---|---|---|---|---|
| β-Diketone Cyclocondensation | Single-step, high regioselectivity | Requires specialized β-diketone synthesis | 89–93% | >98% |
| Chlorination-Hydrolysis | Uses commercially available thymine | Low overall yield, multiple steps | 62% | 95% |
| Radical Trifluoromethylation | Late-stage trifluoromethylation flexibility | Poor scalability, side reactions | 58% | 90% |
Key Observations :
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The cyclocondensation route is optimal for research-scale synthesis due to simplicity and yield.
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Industrial applications favor chlorination-hydrolysis for cost-effective thymine sourcing, despite lower yields.
Industrial Production and Purification
Large-Scale Cyclocondensation
Ethyl 4-methyl-2,2,2-trifluoroacetoacetate (100 kg) reacts with urea (32 kg) in a 2000 L reactor under reflux. Post-reaction, the mixture is neutralized with HCl, extracted with ethyl acetate, and crystallized from ethanol/water.
Process Metrics :
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-5-methyl-6-trifluoromethylpyrimidine, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances its reactivity, making it suitable for various organic reactions, including nucleophilic substitutions and cyclization reactions.
Biology
Research has indicated that this compound exhibits significant biological activities. Its hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors. This property is crucial for understanding its mechanism of action and optimizing therapeutic potential .
Medicine
The compound has been explored for potential therapeutic properties, particularly in the following areas:
- Antiviral Activity: Studies have shown that derivatives of this compound can inhibit viral replication.
- Anticancer Properties: It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Case Study: Anticancer Activity
A study conducted on the effects of this compound on cancer cells revealed a significant reduction in tumor size in treated groups compared to controls. The mechanism was linked to the modulation of apoptosis-related proteins.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to be a precursor for specialty chemicals used in agrochemicals and pharmaceuticals .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhances reactivity in organic synthesis |
| Biology | Interactions with biomolecules | Significant binding affinity due to hydroxyl group |
| Medicine | Antiviral and anticancer properties | Reduces tumor size; modulates apoptosis |
| Industry | Development of specialty chemicals | Used in agrochemicals and pharmaceuticals |
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Position Effects: The hydroxyl group in this compound (position 4) contrasts with analogs like Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, where the hydroxyl is at position 2. Position 4 hydroxylation may enhance hydrogen-bonding interactions with biological targets compared to position 2 . Trifluoromethyl placement at position 6 (target compound) vs.
Functional Group Impact :
- Chloro substituents (e.g., in and ) increase electrophilicity, favoring nucleophilic substitution reactions, whereas hydroxyl groups promote solubility and metabolic stability .
- Methyl groups (position 5 in the target compound) may reduce rotational freedom, enhancing conformational rigidity compared to bulkier substituents like isopropyl () .
Solubility and Polarity:
- Hydroxyl-containing compounds (e.g., ) exhibit higher polarity than chloro derivatives (), as evidenced by HPLC retention times (e.g., 0.82 minutes for a trifluoromethyl-aniline derivative in ) . The target compound’s hydroxyl group likely increases aqueous solubility relative to non-polar analogs.
Biological Activity
4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.09 g/mol. The compound features a hydroxyl group (-OH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to the pyrimidine ring. This combination of groups enhances its reactivity and biological interactions due to the electron-withdrawing nature of the trifluoromethyl substituent, which increases lipophilicity and metabolic stability.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets .
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound has potential antiviral properties, particularly against influenza viruses. It has shown significant inhibition of viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .
- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited strong inhibitory effects on triple-negative breast cancer (TNBC) cell lines while demonstrating lower toxicity towards normal cells, suggesting a favorable therapeutic window .
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | C5H3F3N2OS | 0.85 |
| 6-(Trifluoromethyl)pyrimidin-4-amine | C5H4F3N3 | 0.75 |
| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | C6H5BrF3N2O | 0.71 |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C6H4F3NO | 0.71 |
These compounds share some structural features but differ significantly in their biological activities due to variations in functional groups and their positions on the pyrimidine ring .
Case Studies
Several studies have explored the biological activities of this compound:
- Antiviral Efficacy Study : In a study assessing antiviral activity against influenza A virus strains, this compound demonstrated an IC50 value indicating effective inhibition of viral replication, suggesting its potential as an antiviral agent .
- Cancer Cell Line Study : Research involving MDA-MB-231 TNBC cells highlighted that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase, showcasing its potential as an anticancer drug .
- Toxicity Assessment : A subacute toxicity study conducted on healthy mice revealed that high doses of the compound did not produce significant adverse effects, indicating a favorable safety profile for further development in clinical settings .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for pyrimidine derivatives due to their ability to stabilize intermediates .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) can influence cyclization efficiency. For structurally similar compounds, benzaldehyde derivatives have been used to drive regioselective condensations .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like premature trifluoromethyl group decomposition .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and hydrogen bonding. The trifluoromethyl group typically shows a distinct triplet in -NMR .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. For example, a related pyrimidine exhibited a mean C–C bond length of 0.006 Å and -factor = 0.055 in crystallographic studies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., , MW = 194.12) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or spectral data for this compound under varying experimental conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., solvent polarity, temperature gradients). For instance, ICReDD’s computational-experimental feedback loop reduces trial-and-error approaches by 40% .
- Data Reconciliation : Cross-validate spectral inconsistencies using hybrid techniques (e.g., combining XRD with DFT calculations). A study on dihydropyrimidines demonstrated that conflicting -NMR signals were resolved via NOE spectroscopy .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and charge distribution. For example, Fukui indices can predict electrophilic attack sites on the pyrimidine ring .
- Machine Learning (ML) : Train ML models on existing reaction databases to forecast optimal conditions. A 2023 study achieved 85% accuracy in predicting regioselectivity for trifluoromethylpyrimidines using graph neural networks .
- Validation : Compare computational predictions with experimental outcomes (e.g., substituent positioning in XRD structures) .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under inert gas (N or Ar) to prevent hydrolysis of the trifluoromethyl group .
- Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products like 4-hydroxy-6-trifluoromethylpyrimidine .
Data and Safety Management
Q. What protocols ensure reproducible biological activity data for this compound in antimicrobial assays?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for MIC (minimum inhibitory concentration) testing. For example, a dihydropyrimidine analog showed consistent antibacterial activity at 8 µg/mL when tested in triplicate under controlled pH (7.4) .
- Negative Controls : Include solvent-only controls to rule out artifacts (e.g., DMSO cytotoxicity above 1% v/v) .
Q. How can researchers safely manage waste containing this compound?
- Methodological Answer :
- Waste Segregation : Separate halogenated waste (due to the trifluoromethyl group) from non-halogenated solvents.
- Neutralization Protocols : Treat acidic/basic residues with 10% NaHCO or HCl before disposal .
- Documentation : Maintain logs compliant with EPA/OSHA guidelines, including waste composition and hazard codes (e.g., H318 for eye damage) .
Tables for Quick Reference
| Parameter | Recommended Value | Source |
|---|---|---|
| Optimal Synthesis Solvent | DMF or DMSO | |
| Storage Temperature | -20°C (long-term) | |
| -NMR Shift | -62 to -65 ppm (CF) | |
| XRD Resolution Threshold | -factor ≤ 0.06 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
